molecular formula C8H5F3N2O B8004662 4-(Trifluoromethyl)benzo[d]oxazol-2-amine

4-(Trifluoromethyl)benzo[d]oxazol-2-amine

Cat. No.: B8004662
M. Wt: 202.13 g/mol
InChI Key: PYRHFQPDQFEWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzo[d]oxazol-2-amine typically involves the condensation of perfluoroalkanoic acid imidates with o-aminophenol. This reaction is carried out by heating the reactants at 100°C in dry dioxane, yielding the desired benzoxazole derivative . The yield of this reaction is generally around 35-40%.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of catalysts, controlled temperature, and pressure conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-(Trifluoromethyl)benzo[d]oxazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology: This compound has shown potential in biological research due to its ability to interact with various biological targets. It is used in the development of new drugs and as a probe in biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This compound can inhibit or activate enzymes, receptors, and other proteins, resulting in various biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoxazole
  • 4-(Trifluoromethyl)benzothiazole
  • 4-(Trifluoromethyl)benzimidazole

Comparison: 4-(Trifluoromethyl)benzo[d]oxazol-2-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This group enhances its lipophilicity and metabolic stability compared to similar compounds. Additionally, the benzoxazole core provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-2-1-3-5-6(4)13-7(12)14-5/h1-3H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRHFQPDQFEWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.